3-Isobutyl-1,3-thiazolidine-2,4-dione
Overview
Description
3-Isobutyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research, including medicinal chemistry, organic synthesis, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-1,3-thiazolidine-2,4-dione typically involves the reaction of isobutylamine with carbon disulfide and chloroacetic acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring. The general reaction conditions include:
Reagents: Isobutylamine, carbon disulfide, chloroacetic acid
Solvent: Typically an organic solvent such as ethanol or methanol
Temperature: The reaction is usually carried out at elevated temperatures (around 60-80°C)
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Thiazolidine-2-thione
Substitution: Various substituted thiazolidine derivatives
Scientific Research Applications
3-Isobutyl-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in the treatment of diabetes, inflammation, and neurodegenerative diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Isobutyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
For example, in the context of diabetes treatment, thiazolidine derivatives are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism.
Comparison with Similar Compounds
3-Isobutyl-1,3-thiazolidine-2,4-dione can be compared with other similar compounds, such as:
Thiazolidine-2,4-dione: The parent compound, which lacks the isobutyl group, and is widely studied for its antidiabetic properties.
Rosiglitazone and Pioglitazone: These are thiazolidinedione derivatives used as antidiabetic drugs. They share a similar core structure but have different substituents that influence their pharmacological profiles.
Rhodanine: Another thiazolidine derivative with a sulfur atom at the 2-position, known for its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substituent (isobutyl group), which can modulate its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-5(2)3-8-6(9)4-11-7(8)10/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQOSKXWKNJLIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CSC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401274820 | |
Record name | 3-(2-Methylpropyl)-2,4-thiazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401274820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98431-78-8 | |
Record name | 3-(2-Methylpropyl)-2,4-thiazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98431-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Methylpropyl)-2,4-thiazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401274820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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